molecular formula C19H16ClFN4O3S B11603473 N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

Cat. No.: B11603473
M. Wt: 434.9 g/mol
InChI Key: SMTDIXXXBMGJOS-UHFFFAOYSA-N
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Description

N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorophenyl group, a fluorobenzamide moiety, and an imidazolidinone ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolidinone ring. This can be achieved through the reaction of a chlorophenyl-substituted thiourea with an α-halo ketone under basic conditions.

    Introduction of the Fluorobenzamide Moiety: The next step involves the coupling of the imidazolidinone intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine. This step ensures the formation of the desired amide bond.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new therapeutic agents targeting specific diseases. Its structural features suggest it could interact with various biological targets, offering opportunities for the treatment of conditions like cancer, inflammation, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and fluorobenzamide groups suggests potential interactions with hydrophobic pockets in proteins, while the imidazolidinone ring could participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-chlorobenzamide: Similar structure but with a chlorobenzamide moiety instead of fluorobenzamide.

    N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-methylbenzamide: Similar structure but with a methylbenzamide moiety.

Uniqueness

The uniqueness of N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16ClFN4O3S

Molecular Weight

434.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C19H16ClFN4O3S/c1-22-16(26)10-15-18(28)24(14-7-5-12(20)6-8-14)19(29)25(15)23-17(27)11-3-2-4-13(21)9-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27)

InChI Key

SMTDIXXXBMGJOS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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